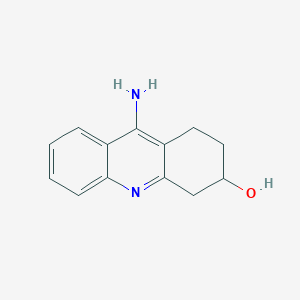

3-Hydroxytacrine

Description

Structure

3D Structure

Properties

CAS No. |

178450-86-7 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

9-amino-1,2,3,4-tetrahydroacridin-3-ol |

InChI |

InChI=1S/C13H14N2O/c14-13-9-3-1-2-4-11(9)15-12-7-8(16)5-6-10(12)13/h1-4,8,16H,5-7H2,(H2,14,15) |

InChI Key |

WGAVIJGEWZDOOU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C3N=C2CC1O)N |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of 3 Hydroxytacrine

Independent Synthetic Routes for 3-Hydroxytacrine

The structural assignment of this compound, initially identified as a metabolite in rats and humans, was unequivocally confirmed through its independent chemical synthesis. acs.orgacs.orgnih.gov The synthesis of (±)-9-amino-3-hydroxy-1,2,3,4-tetrahydroacridine was achieved through a multi-step process.

A key intermediate, (±)-9-amino-3-(phenyldimethylsilyl)-1,2,3,4-tetrahydroacridine, was prepared first. The synthesis then proceeded via a two-step general procedure for the replacement of the phenyldimethylsilyl group with a hydroxyl group. acs.org This involved treating a solution of the silylated precursor in dichloromethane (B109758) with tetrafluoroboric acid-diethyl ether complex. acs.org This initial step resulted in the formation of a solid, which subsequently dissolved upon stirring at room temperature. Following this, the reaction mixture was subjected to oxidation to yield the final this compound compound. acs.org

Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation

The structural confirmation of synthesized this compound and its differentiation from other isomers, such as 1-hydroxytacrine and 4-hydroxytacrine, relied on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy was a critical tool in the structural elucidation of this compound. Specifically, ¹H NMR and two-dimensional Correlation SpectroscopY (COSY) were employed to distinguish it from its isomers. acs.orgacs.orgnih.gov

The ¹H NMR spectrum of the metabolite fraction isolated from human urine showed signals consistent with the presence of both 1-hydroxytacrine and this compound. acs.org Two-dimensional COSY spectra allowed for the correlation of methine protons with the methylenes on adjacent carbons, which was instrumental in assigning the structure of this compound. acs.org The chemical shifts and coupling patterns observed in the NMR spectra provided definitive evidence for the position of the hydroxyl group on the tetrahydroacridine ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ ppm) |

|---|---|

| H-1 | 2.58-2.72 (m) |

| H-2 | 2.02-2.07 (m), 2.42-2.45 (m) |

| H-3 | 4.29 (m) |

| H-4 | 2.76-2.82 (m) |

Data sourced from Pool et al. (1996) acs.org

Mass spectrometry (MS) provided crucial information regarding the molecular weight and fragmentation pattern of this compound, confirming it as a monohydroxylated derivative of tacrine (B349632). acs.orgacs.orgnih.gov Chemical Ionization (CI) mass spectrometry of the synthesized compound showed a prominent molecular ion peak (M+1) at m/z 215, consistent with the molecular formula C₁₃H₁₄N₂O. acs.org This, combined with the fragmentation analysis, helped to confirm the elemental composition and the presence of the hydroxyl group.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | m/z (Daltons) | Interpretation |

|---|---|---|

| CI | 215 | [M+H]⁺ |

Data sourced from Pool et al. (1996) acs.org

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), were essential for the isolation, purification, and purity assessment of this compound. acs.orgacs.orgnih.gov These techniques were also used to separate this compound from tacrine and its other metabolites in biological samples. oup.comoup.com

Various HPLC methods have been developed for the quantification of tacrine and its hydroxylated metabolites, including 1-, 2-, and 4-hydroxytacrine, in plasma and urine. oup.comoup.com These methods typically employ a C18 or phenyl column with a mobile phase consisting of an acetonitrile (B52724) and buffer solution. oup.comoup.comdntb.gov.ua Detection is often achieved using UV or fluorescence detectors. oup.comdntb.gov.uacapes.gov.br The chromatographic retention times allow for the clear separation and identification of each isomeric metabolite. For instance, in one reported method, the retention time for tacrine was approximately 0.95 minutes under specific conditions. oup.com The development of these sensitive and specific chromatographic assays has been crucial for studying the metabolic profile of tacrine. oup.comoup.com

Metabolic Pathways and Biotransformation of Tacrine to 3 Hydroxytacrine

Identification as an In Vivo Metabolite in Preclinical Models

The characterization of 3-hydroxytacrine as a metabolite of tacrine (B349632) has been established through preclinical studies, primarily in rodent models. These investigations have been crucial in understanding the metabolic fate of the parent compound.

Detection and Profiling in Rodent Biological Samples (e.g., Plasma, Urine)

Initial evidence for the existence of this compound emerged from the analysis of urinary metabolic profiles in rats administered tacrine. Discrepancies in these profiles suggested the presence of an unidentified metabolite. nih.govnih.gov Subsequent research involving the administration of tacrine to rats led to the successful isolation and identification of this compound in their urine. nih.govnih.gov Chromatographic techniques were developed to isolate a metabolite fraction that contained both 1-hydroxytacrine and the then-unknown metabolite. nih.govnih.gov Through the use of mass spectral analysis, this unknown compound was determined to be a monohydroxylated derivative of tacrine. nih.govnih.gov The definitive structure was assigned as this compound following two-dimensional COSY NMR analysis, an assignment later confirmed by independent chemical synthesis. nih.govnih.gov This metabolite was also identified in human urine samples. nih.govnih.gov

While the presence of this compound in rat urine is clearly established, detailed quantitative profiling in rodent plasma is less documented in publicly available literature. Studies on the pharmacokinetics of tacrine in rats have successfully quantified the parent drug and its major monohydroxylated metabolites (1-, 2-, and 4-hydroxytacrine) in plasma. researchgate.net For instance, after oral administration of tacrine to rats, these metabolites are readily detected in plasma samples. researchgate.net Although specific concentration data for this compound in plasma is scarce, the methodologies used for other metabolites, such as HPLC with fluorescence detection or LC-MS/MS, are capable of detecting and quantifying such compounds. researchgate.netgoogle.comoup.com One study on the pharmacokinetics of tacrine and a generalized "hydroxytacrine" metabolite in rats provides an example of the plasma concentrations that can be measured for hydroxylated metabolites (see Table 1).

Table 1: Pharmacokinetic Parameters of Tacrine and Hydroxytacrine in Rats

Pharmacokinetic parameters following a single oral administration of tacrine to rats. Note: "Hydroxytacrine" in the source may refer to a specific major hydroxylated metabolite or a composite measure.

| Parameter | Tacrine | Hydroxytacrine |

|---|---|---|

| Cmax (ng/mL) | 84 ± 16 | 154 ± 26 |

| Tmax (h) | 0.58 ± 0.20 | 1.0 ± 0.0 |

| AUC (0-t) (ng·h/mL) | 144 ± 29 | 708 ± 117 |

Enzymatic Basis of 3-Hydroxylation

The biotransformation of tacrine into its hydroxylated metabolites is primarily an enzymatic process occurring in the liver. The cytochrome P450 (CYP) superfamily of enzymes plays a central role in this metabolic pathway.

Role of Cytochrome P450 (CYP) Isoforms in Tacrine Metabolism

The metabolism of tacrine is extensively mediated by cytochrome P450 enzymes. drugbank.comncats.io Research has consistently shown that the hydroxylation of tacrine, which includes the formation of this compound, is catalyzed by these enzymes. nih.govnih.gov Studies have demonstrated a strong correlation between aromatic and alicyclic hydroxylation of tacrine, suggesting that the same enzymes are responsible for these biotransformations. nih.gov The oxidative metabolism of tacrine is known to occur via CYP1A-catalyzed hydroxylation. nih.gov

In Vitro Metabolic Studies Utilizing Hepatic Cellular and Subcellular Systems

To further elucidate the metabolic pathways of tacrine, in vitro systems that replicate the metabolic environment of the liver are employed. Human liver microsomes (HLMs) are a standard tool for this purpose.

Human Liver Microsome (HLM) Assays for Phase I Metabolism

Studies using human liver microsomes have been instrumental in confirming the metabolic pathways of tacrine. In the presence of NADPH, tacrine is metabolized in HLMs to various stable metabolites, including its hydroxylated forms. nih.gov Research has shown considerable variation in the extent of tacrine metabolism among liver microsomes from different individuals. nih.gov

Recent advanced analytical techniques, such as UHPLC-Orbitrap mass spectrometry, have enabled a more detailed investigation of tacrine's phase I metabolites in HLM incubations. researchgate.netnih.gov These studies have successfully detected the formation of 3-hydroxy and 5-hydroxy metabolites of tacrine, along with a suite of dihydroxytacrine metabolites. researchgate.net While precise quantitative data for the formation of this compound in these assays is not always the primary focus of published studies, the relative amounts of various metabolites can be determined. These in vitro findings corroborate the in vivo data and confirm that 3-hydroxylation is a valid metabolic pathway for tacrine in humans. The table below summarizes the key findings from HLM studies regarding tacrine metabolism.

Table 2: Summary of Findings from Human Liver Microsome (HLM) Studies on Tacrine Metabolism

| Finding | Key Details | Reference |

|---|---|---|

| Primary Enzyme Identified | CYP1A2 is the major enzyme for all routes of tacrine metabolism. | nih.gov |

| Metabolite Detection | Stable metabolites, including hydroxylated forms, are produced. | nih.gov |

| Inter-individual Variability | A 3-fold variation in stable metabolite formation was observed across different human livers. | nih.gov |

| Detection of this compound | 3-hydroxy and 5-hydroxy metabolites were detected using UHPLC-Orbitrap MS. | researchgate.net |

Comparative Metabolic Studies Across Species

The metabolic fate of tacrine exhibits significant quantitative, and sometimes qualitative, differences across various species. These variations are crucial for understanding the compound's pharmacological and toxicological profiles in preclinical models versus humans. In vitro and in vivo studies have demonstrated that while the fundamental metabolic pathways, such as hydroxylation, are common, the prevalence of specific metabolites can differ markedly.

Research Findings

The oxidative metabolism of tacrine is extensive in animals and humans, with hydroxylation of the alicyclic and aromatic rings being the principal routes. The primary cytochrome P450 isozyme responsible for the metabolism of tacrine is CYP1A2. drugbank.commdpi.com Studies using hepatic microsomes from humans, rats, dogs, mice, rabbits, and hamsters have identified 1-hydroxytacrine, 2-hydroxytacrine, 4-hydroxytacrine, and 7-hydroxytacrine as major metabolites, with notable quantitative differences among the species. nih.govtandfonline.com

A significant finding in the study of tacrine's biotransformation was the identification of this compound as a metabolite in both rats and humans. acs.orgacs.orgnih.gov Its discovery was initially challenging due to chromatographic similarities with 1-hydroxytacrine. acs.org Researchers utilized mass spectrometry and two-dimensional COSY NMR analysis to definitively identify the structure of this compound isolated from rat urine, a structure that was later confirmed through independent chemical synthesis. acs.orgacs.org This metabolite was subsequently also confirmed to be present in human urine following tacrine administration. acs.orgacs.org

In Rats: Metabolic profiling in rats reveals that tacrine is extensively metabolized. The primary metabolites identified in rat urine are 1-hydroxytacrine (the major metabolite), 2-hydroxytacrine, and 4-hydroxytacrine. nih.gov The discovery of this compound added another key component to the known metabolic profile in this species. acs.orgacs.org In vitro studies with rat liver microsomes indicated that 1-hydroxytacrine was produced in greater quantities compared to incubations with human liver microsomes. google.com

In Dogs: Similar to rats, the major metabolite of tacrine in dogs is 1-hydroxytacrine. nih.gov However, the metabolic profile in dogs also features more polar metabolites, such as 1,3-dihydroxy-tacrine and a dihydrodiol metabolite, indicating further sequential metabolism. nih.gov Trace amounts of 2-hydroxytacrine and 4-hydroxytacrine are also excreted in dog urine. nih.gov Dog CYP1A2 has been shown to metabolize tacrine. doi.org

Data Tables

The following tables summarize the comparative metabolism of tacrine based on available research findings.

Table 1: Profile of Tacrine Metabolites in Hepatic Microsomes Across Various Species

| Metabolite | Human | Rat | Dog | Rabbit | Mouse | Hamster |

| 1-Hydroxytacrine | Present | Present | Present | Present | Present | Present |

| 2-Hydroxytacrine | Present | Absent | Present | Present | Absent | Present |

| This compound | Present | Present | N/A | N/A | N/A | N/A |

| 4-Hydroxytacrine | Present | Present | Present | Present | Present | Present |

| 7-Hydroxytacrine | Present | Absent | Present | Present | Present | Present |

| As reported in one specific comparative study of hepatic microsomes. tandfonline.com Data for this compound is from separate urinary metabolite identification studies. acs.orgacs.org N/A indicates data not available in the cited studies. |

Table 2: Major In Vivo Metabolic Observations for Tacrine

| Species | Major Metabolite(s) | Key Metabolic Features |

| Human | Complex profile, no single major metabolite (>10%) | Presence of 3-OH-THA and 7-OH-THA glucuronides. acs.orgnih.gov |

| Rat | 1-Hydroxytacrine | Major products are 1-, 2-, 3-, and 4-hydroxylated metabolites. acs.orgnih.gov |

| Dog | 1-Hydroxytacrine | Excretes more polar metabolites, including dihydroxylated forms. nih.gov |

Enzymatic Inhibition and Modulatory Activities of 3 Hydroxytacrine Preclinical in Vitro Studies

Acetylcholinesterase (AChE) Inhibitory Potency and Mechanism of Interaction

3-Hydroxytacrine, a monohydroxylated metabolite of tacrine (B349632), demonstrates notable inhibitory activity against acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov Its unique molecular structure allows it to form hydrogen bonds with key amino acid residues within the enzyme's active site, which enhances its binding affinity and leads to a significant reduction in AChE activity. scbt.com The interaction of this compound with the enzyme influences its reaction kinetics, thereby altering the breakdown of acetylcholine. scbt.com

Comparative Analysis with Parent Tacrine and Other Hydroxylated Metabolites

In preclinical in vitro studies, this compound has been shown to be a less potent inhibitor of human red blood cell acetylcholinesterase compared to its parent compound, tacrine. nih.gov Specifically, its inhibitory activity is approximately 8-fold lower than that of tacrine. nih.gov However, its potency is comparable to that of other hydroxylated metabolites, namely 1-hydroxytacrine and 4-hydroxytacrine. nih.gov

| Compound | Relative AChE Inhibitory Potency |

| Tacrine | ~8-fold more potent than this compound |

| This compound | Similar to 1- and 4-hydroxytacrine |

| 1-Hydroxytacrine | Similar to 3- and 4-hydroxytacrine |

| 4-Hydroxytacrine | Similar to 1- and this compound |

Investigation of Binding Site Selectivity (e.g., Catalytic vs. Peripheral Sites)

Acetylcholinesterase possesses at least two main binding sites: the catalytic anionic site (CAS) located deep within a gorge, and the peripheral anionic site (PAS) situated at the entrance of this gorge. nih.govmdpi.com The CAS is where the hydrolysis of acetylcholine occurs, while the PAS can modulate the enzyme's catalytic activity and is implicated in other non-catalytic functions. nih.govembopress.org

Tacrine itself is known to interact with both the catalytic and peripheral sites of AChE. nih.gov While specific studies detailing the binding site selectivity of this compound are not extensively available, its structural similarity to tacrine suggests a potential interaction with both sites. The binding of ligands to the PAS can sterically hinder the entry of the substrate, acetylcholine, into the active site gorge. nih.gov

Butyrylcholinesterase (BChE) Inhibitory Activity

Butyrylcholinesterase (BChE) is another cholinesterase capable of hydrolyzing acetylcholine, and its role becomes more significant in certain neurodegenerative conditions. nih.gov this compound, along with its parent compound tacrine, is recognized as an effective inhibitor of BChE. nih.gov The acridine (B1665455) structure, which is a core component of both tacrine and this compound, is a known chemotype for potent BChE inhibition. nih.gov In some cases, tacrine has been shown to be a more potent inhibitor of BChE than of AChE. nih.gov The larger active site gorge of BChE compared to AChE may accommodate a wider range of inhibitors. upenn.edu

Interactions with Monoamine Oxidases (MAOs)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576). nih.govwikipedia.org There are two main isoforms, MAO-A and MAO-B. wikipedia.org While comprehensive studies on the direct interaction of this compound with MAOs are limited, the parent compound, tacrine, has been noted to act as a histamine (B1213489) N-methyltransferase inhibitor. wikipedia.org It's important to consider that inhibitors of MAOs can have significant interactions with other drugs, leading to potential adverse effects like hypertensive crisis or serotonin syndrome if combined with certain medications. nih.govopenmedicalpublishing.org

Modulation of Other Relevant Enzymes and Receptors (e.g., NMDA Receptors)

Computational Chemistry and in Silico Investigations of 3 Hydroxytacrine

Molecular Docking Simulations for Enzyme Binding Affinity and Conformation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Hydroxytacrine, molecular docking simulations are pivotal in understanding its binding affinity and conformation within the active sites of key enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial targets in the management of Alzheimer's disease. nih.govnih.gov

Studies have shown that this compound, a metabolite of tacrine (B349632), demonstrates inhibitory activity against human red blood cell acetylcholinesterase. acs.org Molecular docking analyses of tacrine and its derivatives reveal that their binding mode often involves interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. nih.govnih.gov For instance, the binding of tacrine to BChE has been well-characterized, with the crystal structure available in the Protein Data Bank (PDB ID: 4BDS). nih.govresearchgate.net This information provides a robust framework for docking studies of its metabolites, including this compound.

The binding affinity is often quantified by the binding energy, with lower, more negative values indicating a stronger interaction. For example, in a study involving tacrine-naringenin hybrids, the binding energies for AChE and BChE were calculated to be -11.9 kcal/mol and -10.7 kcal/mol, respectively. While specific binding energy values for this compound are not always explicitly reported in general literature, the principles of its interaction can be inferred from its parent compound, tacrine. The interactions are typically characterized by a combination of hydrogen bonds and hydrophobic interactions. brieflands.com

| Enzyme | PDB ID for Docking | Key Interacting Sites |

|---|---|---|

| Acetylcholinesterase (AChE) | 1ACJ | Catalytic Active Site (CAS), Peripheral Anionic Site (PAS) |

| Butyrylcholinesterase (BChE) | 4BDS | Catalytic Active Site (CAS), Peripheral Anionic Site (PAS) |

The interaction motifs of this compound with its target enzymes are critical for understanding its inhibitory mechanism. These motifs are largely defined by the types of chemical interactions formed between the ligand and the amino acid residues of the enzyme's binding pocket.

For tacrine and its derivatives, key interaction motifs with cholinesterases include:

π-π Stacking: The aromatic rings of the tacrine core often engage in π-π stacking interactions with aromatic residues in the enzyme's active site, such as Tryptophan (Trp) and Tyrosine (Tyr). frontiersin.org In AChE, Trp84 in the CAS and Trp279 in the PAS are crucial for such interactions. nih.gov In BChE, Trp82 plays a similar role. frontiersin.org

Hydrogen Bonding: The hydroxyl group of this compound can form hydrogen bonds with specific amino acid residues. scbt.com For example, the amino group of tacrine is known to form hydrogen bonds with the main chain carbonyl of His438 in BChE. frontiersin.org The hydroxyl group in this compound introduces an additional hydrogen bond donor/acceptor, potentially altering its binding profile compared to tacrine.

Hydrophobic Interactions: The aliphatic portion of the tacrine structure engages in hydrophobic interactions with nonpolar residues within the binding gorge of the enzymes. brieflands.com

| Interaction Type | Key Amino Acid Residues in AChE | Key Amino Acid Residues in BChE |

|---|---|---|

| π-π Stacking | Trp84, Trp279, Tyr70, Phe330 | Trp82, Tyr332 |

| Hydrogen Bonding | Tyr118, Ser119, Gly114, Tyr331 | His438, Thr117 |

| Hydrophobic Interactions | Phe327, Phe328, Tyr331, Ile436 | Trp81, Trp429, Phe327, Tyr439 |

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static snapshot of the ligand-enzyme complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this interaction over time. mdpi.com MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the binding process. nih.gov

For tacrine and its analogs, MD simulations have been employed to understand the binding stability and the mechanism of entry and exit from the enzyme's active site gorge. frontiersin.org These simulations can calculate parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex. mdpi.com For instance, MD simulations of tacrine with BChE have shown that van der Waals, electrostatic, and non-polar solvated interactions are the primary driving forces for binding. frontiersin.org The introduction of a hydroxyl group in this compound would likely influence these interactions, particularly the electrostatic and hydrogen bonding networks, which can be explored through MD simulations.

Prediction of Theoretical Bioactivity and Drug-Likeness Parameters

Computational tools are widely used to predict the bioactivity and drug-likeness of compounds in the early stages of drug discovery. stanford.edunih.gov These predictions are based on the molecular structure and physicochemical properties of the compound.

Bioactivity prediction often involves quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors with biological activity. arxiv.org For cholinesterase inhibitors, these models can predict the inhibitory potency (e.g., IC50 values) based on the structural features of the molecule.

Drug-likeness is a qualitative concept that assesses a compound's similarity to known drugs. wikipedia.org It is often evaluated using rules like Lipinski's Rule of Five, which considers parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. armakovic.com Other descriptors like topological polar surface area (TPSA) and the number of rotatable bonds are also important for predicting oral bioavailability. brieflands.comarmakovic.com

| Parameter | General "Drug-Like" Range |

|---|---|

| Molecular Weight (MW) | 160–480 g/mol |

| LogP | -0.4 to +5.6 |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų |

| Number of Rotatable Bonds | ≤ 10 |

Note: The specific values for this compound would require calculation using specialized software but are expected to be within these general ranges.

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Metabolic Fate Analysis

Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing an early assessment of their pharmacokinetic profile. nih.govgithub.com

Absorption: Parameters like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration can be predicted using computational models. nih.gov For a centrally acting agent like this compound, BBB penetration is a critical parameter.

Distribution: Predictions can be made about plasma protein binding and the volume of distribution.

Metabolism: The primary site of metabolism and the involvement of specific cytochrome P450 (CYP) enzymes can be predicted. Tacrine is primarily metabolized by CYP1A2, and its metabolite, this compound, is a product of this process. acs.orgdrugbank.com In silico tools can also predict potential drug-drug interactions by assessing the inhibitory potential of a compound against various CYP isoforms. acs.org

Excretion: While less commonly predicted with high accuracy, some models can estimate renal clearance.

These in silico ADME predictions are valuable for understanding the metabolic fate of this compound and for anticipating its pharmacokinetic behavior in vivo. ljmu.ac.uk

Preclinical Neurobiological Mechanisms and Associated Research

Investigation of Anti-Amyloid Aggregation Potential

One of the primary pathological hallmarks of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into plaques in the brain. The inhibition of this aggregation process is a key therapeutic strategy.

In vitro assays are fundamental in the initial screening and characterization of compounds that can prevent the formation of Aβ fibrils. A widely used method is the Thioflavin T (ThT) fluorescence assay. mdpi.commdpi.comnih.gov ThT is a dye that exhibits increased fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, allowing for the quantification of aggregation. mdpi.comnih.govresearchgate.net

Research has explored the potential of various compounds, including derivatives related to 3-Hydroxytacrine, to inhibit Aβ fibrillogenesis. While specific data on this compound itself is limited in recent literature, studies on related molecules provide insight. For example, the compound N,N′-bis(3-hydroxyphenyl)pyridazine-3,6-diamine (RS-0406), which shares a hydroxyphenyl structural element, has been shown to significantly inhibit the fibrillogenesis of Aβ1–42 and even disassemble preformed fibrils. researchgate.netnih.gov Such compounds are evaluated for their half-maximal inhibitory concentration (IC₅₀), which is the concentration required to reduce Aβ aggregation by 50%. mdpi.com

The following table provides an example of data obtained from such assays for an Aβ aggregation inhibitor.

Table 1: Example of In Vitro Aβ Aggregation Inhibition Data This table is representative of the type of data generated in these studies.

| Compound | Assay Type | Target | IC₅₀ (µM) |

|---|---|---|---|

| Example Inhibitor (e.g., EGCG) | Thioflavin T (ThT) Assay | Aβ42 Aggregation | Varies by study |

Data for IC₅₀ values can vary significantly based on experimental conditions. EGCG (Epigallocatechin gallate) is often used as a positive control in these assays. mdpi.com

Assessment of Antioxidant Activity and Oxidative Stress Modulation (In Vitro)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a significant contributor to neuronal damage in neurodegenerative diseases. mdpi.commdpi.com Antioxidant compounds can mitigate this damage, offering a neuroprotective effect. frontiersin.org

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model to study neuroprotective effects against oxidative stress. mdpi.commednexus.orgbiorxiv.org In these experiments, cells are typically exposed to an oxidative stressor like hydrogen peroxide (H₂O₂) to induce cell damage, and the ability of a test compound to protect the cells is evaluated. mdpi.comjmb.or.kr

Studies have demonstrated that various natural and synthetic compounds can protect SH-SY5Y cells from oxidative stress-induced death. frontiersin.orgnih.gov This protection is often associated with a reduction in intracellular ROS levels and the preservation of mitochondrial function. biorxiv.orgfrontiersin.org For instance, treatment with certain phytochemicals has been shown to significantly increase cell viability in SH-SY5Y cells challenged with H₂O₂. mdpi.combiorxiv.org The mechanisms often involve the upregulation of endogenous antioxidant systems, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which controls the expression of antioxidant enzymes. mdpi.comfrontiersin.org

Table 2: Representative Data for Cellular Neuroprotection in SH-SY5Y Cells This table illustrates typical findings from neuroprotection assays.

| Cell Line | Stressor | Protective Agent | Outcome |

|---|---|---|---|

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Example Antioxidant | Increased cell viability, Reduced ROS levels. frontiersin.org |

Research into Anti-Neuroinflammatory Effects in Preclinical Models

Neuroinflammation, driven by the activation of brain-resident immune cells like microglia and astrocytes, is another critical component in the pathology of neurodegenerative diseases. frontiersin.orgfrontiersin.org Activated microglia release pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and nitric oxide (NO), which can exacerbate neuronal damage. frontiersin.orgnih.govmdpi.com

Preclinical research often uses cell culture models, such as the BV-2 microglial cell line, and animal models to investigate the anti-neuroinflammatory potential of various compounds. frontiersin.org A common method involves stimulating microglia with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response. The ability of a test compound to reduce the production of inflammatory markers like NO and TNF-α is then measured. frontiersin.orgmdpi.com For example, some natural compounds have been shown to inhibit LPS-induced NO production in microglial cells by suppressing signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). frontiersin.orgmdpi.com

Table 3: Example of Anti-Neuroinflammatory Activity in Preclinical Models This table is a representation of data from anti-neuroinflammatory studies.

| Model | Inflammatory Stimulus | Test Compound Class | Measured Effect |

|---|---|---|---|

| BV-2 Microglia | Lipopolysaccharide (LPS) | Phytochemicals | Inhibition of NO production, Decreased TNF-α release. frontiersin.org |

Methodological Considerations in 3 Hydroxytacrine Research

Utilization of In Vitro Cell Culture Models for Biological Assessment

In vitro models are fundamental in the preliminary assessment of the biological effects of 3-Hydroxytacrine. These systems, which involve maintaining cells in an artificial environment, offer a controlled and high-throughput means to investigate neuroprotective potential and metabolic fate. Three-dimensional (3D) cell culture models, in particular, are gaining traction as they can better mimic the physiological microenvironment of tissues compared to traditional two-dimensional (2D) monolayer cultures. researchgate.netnih.gov

To evaluate the neuroprotective properties of compounds like this compound, researchers commonly utilize established neuronal cell lines. These cell lines provide a consistent and reproducible model system for studying cellular responses to neurotoxic insults and potential therapeutic interventions.

SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line is widely used in neuroprotection studies. mednexus.orgnih.gov These cells can be differentiated into a more mature neuronal phenotype and are susceptible to various toxins used to model neurodegenerative conditions, such as oxidative stress induced by hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). nih.govfrontiersin.org Studies on related compounds use these cells to assess the ability of a drug to mitigate cell death, reduce reactive oxygen species (ROS) accumulation, and modulate apoptosis-related proteins like Bcl-2 and Bax. nih.gov For instance, research on other neuroprotective agents in SH-SY5Y cells has demonstrated increased cell viability and improved morphology following treatment. biorxiv.orgresearchgate.net

PC12 Cells: Derived from a rat adrenal pheochromocytoma, the PC12 cell line is another cornerstone model in neurobiology. wikipedia.orgnih.gov When treated with nerve growth factor (NGF), these cells differentiate to exhibit characteristics similar to sympathetic neurons, making them a suitable model for studying neuronal differentiation, neurosecretion, and neuroprotection. mdpi.commdpi.com In the context of Alzheimer's disease research, PC12 cells are used to investigate the protective effects of compounds against amyloid-β (Aβ) induced toxicity. mdpi.com Studies on tacrine (B349632) derivatives have shown neuroprotective activity against H₂O₂-induced cell death in PC12 neurons. d-nb.info

The general methodology for assessing neuroprotective efficacy in these cell lines is summarized in the table below.

| Cell Line | Common Toxin/Stressor | Efficacy Endpoints | Representative Findings for Neuroprotective Compounds |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂), Rotenone, Amyloid-β | Cell Viability (MTT, LDH assays), ROS levels, Apoptosis markers (Caspase-3, Bcl-2/Bax ratio) | Increased cell viability, reduced LDH release, inhibition of apoptosis. nih.govnih.gov |

| PC12 | Hydrogen Peroxide (H₂O₂), Amyloid-β | Neurite Outgrowth, Cell Viability, Morphological Changes | Preservation of cell viability, promotion of neurite outgrowth. mdpi.comd-nb.info |

While these models are standard for evaluating neuroprotective compounds, specific published studies focusing solely on the neuroprotective efficacy of this compound in these systems are not extensively documented. However, the methodologies are well-established from research on parent tacrine and its other derivatives. d-nb.infonih.gov

Understanding the metabolic stability and potential hepatotoxicity of this compound is critical, given that its parent compound, tacrine, is metabolized in the liver. oup.com Hepatic cell models provide an indispensable tool for these investigations.

HepaRG Cells: The human hepatic progenitor cell line HepaRG is considered a gold standard for in vitro drug metabolism and toxicity studies because it is a co-culture of hepatocytes and cholangiocytes that maintains many functions of the native human liver, including the activity of key cytochrome P450 (CYP) enzymes like CYP1A2 and CYP3A4. nih.govnih.govthermofisher.com These cells are used to assess metabolic stability, profile metabolites, and investigate enzyme induction or inhibition. nih.govthermofisher.com Studies show that HepaRG cells can effectively metabolize compounds via Phase I and Phase II pathways and outperform other cell lines like HepG2 in metabolic competency. nih.gov

HepG2 Cells: The human hepatoma HepG2 cell line is another widely used model, though it generally exhibits lower metabolic activity compared to HepaRG cells. d-nb.infonih.gov It is often employed in initial screening for cytotoxicity. For example, studies on tacrine hybrids have used HepG2 cells to confirm that new derivatives are not converted into toxic hydroxylated metabolites. d-nb.info

The identification of this compound as a urinary metabolite in both rats and humans confirms its formation through hepatic biotransformation. acs.orgnih.gov Hepatic cell models are crucial for further dissecting its metabolic pathway, identifying subsequent metabolites, and assessing its potential for cellular interactions, such as drug-drug interactions at the level of metabolizing enzymes. Three-dimensional cultures of these hepatic cells are increasingly used to better mimic the complex cell-cell and cell-matrix interactions of the liver, thereby improving the predictive value of in vitro toxicity and metabolism studies. nih.govredalyc.orgmdpi.com

Neuronal Cell Lines for Neuroprotective Efficacy Studies

Application of Preclinical Animal Models for Mechanistic Elucidation

Preclinical animal models are essential for bridging the gap between in vitro findings and human clinical applications. They allow for the study of a compound's efficacy, mechanism of action, and pharmacokinetics in a complex, whole-organism system. mdpi.comconductscience.com

To assess the in vivo efficacy of potential anti-Alzheimer's disease agents like this compound, researchers rely on rodent models that recapitulate key aspects of the disease's pathology. Transgenic mouse models are particularly valuable as they are genetically engineered to express human genes associated with familial Alzheimer's disease. nih.govmdpi.com

APP/PS1 Mouse Model: This is a widely used double-transgenic model that co-expresses a mutated human amyloid precursor protein (APP) and a mutated human presenilin-1 (PS1) gene. accscience.com These mice develop age-dependent amyloid-β plaques in the brain, accompanied by gliosis and cognitive deficits, mirroring key pathological features of Alzheimer's disease. nih.govfrontiersin.org This model is frequently used to test the efficacy of anti-amyloid therapies. nih.gov

3xTg-AD Mouse Model: This triple-transgenic model carries three mutations associated with Alzheimer's disease: APP (Swedish), PSEN1 (M146V), and MAPT (P301L). mdpi.com Consequently, these mice develop both amyloid plaques and tau pathology in the form of neurofibrillary tangles, providing a more comprehensive model of human Alzheimer's disease pathology. mdpi.com

5xFAD Mouse Model: This model expresses five familial Alzheimer's disease mutations in the APP and PSEN1 genes, leading to rapid and aggressive development of amyloid pathology. accscience.com This accelerated pathology makes the model useful for more rapid screening of potential therapeutic agents.

These models are instrumental in evaluating whether a compound can alter disease progression, for example, by reducing plaque burden, mitigating neuroinflammation, or improving cognitive performance in behavioral tests. oaepublish.com Although these transgenic models are the standard for preclinical evaluation of Alzheimer's drug candidates, specific studies reporting the in vivo efficacy of this compound in these models are limited in the public domain.

| Transgenic Model | Key Genes/Mutations | Primary Pathology | Common Efficacy Readouts |

| APP/PS1 | Human APP (e.g., Swedish) & PSEN1 | Amyloid-β plaques, Gliosis | Plaque load reduction, Cognitive improvement (e.g., Morris water maze), Biomarker changes. nih.gov |

| 3xTg-AD | Human APP (Swedish), PSEN1 (M146V), MAPT (P301L) | Amyloid-β plaques & Tau tangles | Reduction in both Aβ and tau pathology, Synaptic and cognitive rescue. mdpi.com |

| 5xFAD | 5 Familial AD mutations (APP & PSEN1) | Aggressive, early-onset Aβ plaques | Rapid assessment of anti-amyloid effects, Neuroprotection. accscience.com |

Development and Validation of Analytical Methods for Biological Matrices

Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic and metabolic studies. cdc.govnih.gov This requires the development of highly sensitive, specific, and reproducible analytical methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying drugs and their metabolites in complex biological samples due to its exceptional sensitivity and specificity. oup.comresearchgate.net

The development of an LC-MS/MS method for this compound would be based on established protocols for its parent drug, tacrine, and its other hydroxylated isomers. nih.govoup.com The process involves several key steps:

Sample Preparation: Extraction of the analyte from the biological matrix is necessary to remove interfering substances. A common and effective technique is liquid-liquid extraction (LLE) using a solvent like ethyl acetate (B1210297). oup.comnih.gov This is followed by evaporation of the organic solvent and reconstitution of the residue in the mobile phase. oup.com

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system. A reverse-phase column, such as a C18 column, is typically used to separate the analyte from other components based on polarity. nih.govoup.com A mobile phase consisting of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) is used to elute the compounds from the column. nih.gov

Mass Spectrometric Detection: The eluate from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The tandem mass spectrometer is set to perform Multiple Reaction Monitoring (MRM), where it selectively monitors a specific precursor-to-product ion transition. For this compound (as a monohydroxylated derivative of tacrine), the precursor ion would be its protonated molecule [M+H]⁺, and the product ion would be a characteristic fragment generated by collision-induced dissociation. This high specificity allows for accurate quantification even at very low concentrations.

Method validation is performed according to regulatory guidelines (e.g., FDA) to ensure reliability, covering parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. mdpi.comnih.gov Methods developed for tacrine and its metabolites have achieved lower limits of quantification (LLOQ) in the low ng/mL to high pg/mL range, demonstrating the high sensitivity required for pharmacokinetic studies. oup.comresearchgate.net

The table below shows representative parameters from a validated LC-MS/MS method for tacrine, which would be analogous for this compound.

| Parameter | Description | Typical Value/Method for Tacrine |

| Instrumentation | HPLC system coupled to a tandem mass spectrometer | Atlantis dC18 column; ESI positive mode. nih.gov |

| Sample Prep | Extraction from plasma | Liquid-Liquid Extraction with ethyl acetate. nih.gov |

| Ion Transition | Precursor ion → Product ion (m/z) | Tacrine: 199.10 → 171.20. nih.gov |

| Linearity Range | The range over which the assay is accurate | 0.008 to 53.4 ng/mL. nih.gov |

| LLOQ | Lowest concentration reliably quantified | 0.008 ng/mL. nih.gov |

| Precision (%RSD) | Intra- and inter-day variability | < 15%. nih.gov |

| Accuracy (%Bias) | Closeness to the true value | Within ±15%. nih.gov |

The successful identification of this compound in rat and human urine was accomplished using chromatographic and mass spectral analysis, confirming the utility of these methods for its detection. acs.orgnih.gov

Chromatographic Techniques for Metabolite Separation and Detection

The accurate study and quantification of this compound and other tacrine metabolites from complex biological matrices rely heavily on the resolving power and sensitivity of chromatographic techniques. Due to the structural similarity of tacrine's hydroxylated metabolites, their separation presents a significant analytical challenge. High-performance liquid chromatography (HPLC) has emerged as the cornerstone technique for this purpose, often coupled with various detection methods to ensure specificity and sensitivity.

The choice of chromatographic conditions, particularly the stationary phase (column), is critical for the successful separation of these isomers. Research has shown that different types of HPLC columns can yield varying metabolic profiles from the same sample. For instance, initial discrepancies in the urinary metabolic profiles of rats administered tacrine were attributed to the use of different columns—specifically, a phenyl column versus a cyano column. acs.org This highlights the necessity of rigorous method development and validation.

Several HPLC methods have been developed to separate and quantify this compound alongside other key metabolites like 1-hydroxytacrine and 4-hydroxytacrine. acs.org Reversed-phase HPLC is the most common approach. One effective method utilized a C-18 reversed-phase column with a gradient elution. acs.org This method successfully separated this compound, 1-hydroxytacrine, 2-hydroxytacrine, and 4-hydroxytacrine. acs.org

The sample preparation prior to chromatographic analysis typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from biological fluids like plasma and urine. oup.comcapes.gov.brnih.govnih.gov

Detection methods are paired with HPLC to identify and quantify the separated compounds. Common detectors include:

Ultraviolet (UV) Detection : Often used for the analysis of tacrine and its metabolites. oup.comuchile.cl

Fluorescence Detection : Offers higher sensitivity compared to UV detection for these compounds. oup.comcapes.gov.brnih.gov An analytical method using a cyano column with fluorescence detection was developed for the simultaneous determination of tacrine and its 1-, 2-, and 4-hydroxy metabolites in human plasma. nih.gov

Mass Spectrometry (MS) : Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides high sensitivity and specificity, allowing for precise identification and quantification based on mass-to-charge ratios and fragmentation patterns. oup.comalwsci.com This is considered the gold standard for metabolite analysis. alwsci.com

The following tables summarize the chromatographic conditions and performance characteristics reported in various studies for the analysis of tacrine and its hydroxylated metabolites.

Table 1: Selected HPLC Methods for the Analysis of Tacrine and its Hydroxylated Metabolites

| Chromatography Type | Column (Stationary Phase) | Mobile Phase | Detector | Biological Matrix | Reference(s) |

| HPLC | Phenyl | Isocratic | UV | Rat Plasma | oup.com |

| HPLC | Cyano | Isocratic | Not Specified | Rat Urine | |

| HPLC | Reversed-Phase C18 | Gradient: 0.1 M ammonium (B1175870) acetate (pH 4.0) and acetonitrile (B52724) | Radioactivity Profile | Rat Urine | acs.org |

| HPLC | Cyano | Isocratic | Fluorescence | Human Plasma, Urine | oup.com |

| HPLC | Reversed-Phase Cyano | Isocratic with chloroform/l-propanol extraction | Fluorescence | Human Plasma | nih.gov |

| HPLC | Atlantis dC18 | Isocratic: 0.2% formic acid : acetonitrile (30:70, v/v) | MS/MS | Rat Plasma | oup.com |

| HPLC | Thermo Hypersil BDS C18 | Gradient: Acetonitrile and ammonium formate-triethylamine (pH 4.0) | Fluorescence | Rat Plasma, Brain Tissue | nih.gov |

This table is interactive. Users can sort columns to compare different methodologies.

Table 2: Performance Characteristics of Analytical Methods for Tacrine and its Metabolites

| Compound(s) | Method | Linearity Range | Lower Limit of Quantification (LLOQ) | Extraction Recovery (%) | Reference(s) |

| Tacrine, 1-, 2-, 4-Hydroxytacrine | HPLC-UV | 1–500 ng/mL | Not Specified | Not Specified | oup.com |

| Tacrine, 1-Hydroxytacrine | HPLC-UV | Not Specified | 5 ng/mL | Not Specified | oup.com |

| Tacrine and 3 Metabolites | HPLC-Fluorescence | 6–60 nM for 2- and 4-OH-THA; 24–240 nM for 1-OH-THA and Tacrine | 2.5 nM (2-OH-THA), 10 nM (1-OH-THA), 2 nM (Tacrine) | 84-105% (plasma) | researchgate.net |

| Tacrine, 1-, 2-, 4-Hydroxytacrine | HPLC-Fluorescence | 0.5-30.0 ng/mL (Tacrine, 4-OH-THA), 1.0-30.0 ng/mL (2-OH-THA), 0.925-46.2 ng/mL (1-OH-THA) | Not Specified | 68-83% | nih.gov |

| Tacrine, 1-, 2-, 4-Hydroxytacrine | HPLC-Fluorescence | Not Specified | Plasma: 2.1-6.7 ng/mL; Brain: 10.5-33.5 ng/g | 82.1-93.2% | nih.gov |

| Tacrine | LC-MS/MS | Not Specified | Not Specified | Not Specified | oup.com |

This table is interactive and provides key performance metrics for various analytical assays.

Future Research Trajectories and Conceptual Frameworks for 3 Hydroxytacrine

Comprehensive Elucidation of Multifunctional Pharmacological Profiles

The complex nature of neurodegenerative diseases like Alzheimer's necessitates a multi-pronged therapeutic approach. 3-Hydroxytacrine and its parent compound, tacrine (B349632), are known to interact with multiple targets, a property that is highly desirable in treating such multifactorial conditions. nih.govnih.gov Future investigations should focus on a comprehensive elucidation of these multifunctional pharmacological profiles.

A key area of focus is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for regulating acetylcholine (B1216132) levels in the brain. nih.govnih.gov While tacrine is a potent inhibitor of both enzymes, the precise inhibitory activities of this compound need to be more extensively characterized. caymanchem.com Furthermore, the potential of this compound and its derivatives to inhibit monoamine oxidases (MAOs) presents another exciting therapeutic angle. nih.govmayoclinic.orgwikipedia.org MAO-A and MAO-B are enzymes that break down neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576), and their inhibition can help alleviate some of the non-cognitive symptoms associated with Alzheimer's disease. wikipedia.orgdrugs.com

Beyond enzyme inhibition, the antioxidant properties of this compound warrant deeper investigation. Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases. nih.govplos.org Studies have shown that compounds with a hydroxyl group, such as 3-hydroxykynurenine and 3-hydroxyanthranilic acid, can act as potent antioxidants. nih.govnih.gov Given the "3-hydroxy" moiety in its structure, it is plausible that this compound possesses similar free radical scavenging capabilities. plos.orgresearchgate.net

| Target | Reported Activity of Tacrine/Derivatives | Potential Relevance for this compound |

|---|---|---|

| Acetylcholinesterase (AChE) | Potent inhibition (IC50 values in nanomolar range). caymanchem.comd-nb.info | Expected to be a primary target, detailed IC50 determination needed. |

| Butyrylcholinesterase (BuChE) | Significant inhibition, with some derivatives showing selectivity. nih.govcaymanchem.com | Characterization of inhibitory potency and selectivity is crucial. |

| Monoamine Oxidase A (MAO-A) | Inhibition by some tacrine hybrids. nih.gov | Investigation of potential mood-regulating effects. |

| Monoamine Oxidase B (MAO-B) | Inhibition by tacrine-homoisoflavonoid hybrids. nih.gov | Potential for neuroprotection by preventing dopamine degradation. nih.gov |

| Antioxidant Activity | Observed in tacrine hybrids with antioxidant moieties. nih.gov | The hydroxyl group suggests intrinsic antioxidant potential. plos.orgnih.gov |

Rational Design of Novel Tacrine-Based Multitarget-Directed Ligands

The concept of multitarget-directed ligands (MTDLs) has gained significant traction in the quest for more effective Alzheimer's therapies. nih.govnih.gov This approach involves designing single molecules that can interact with multiple pathological targets. Tacrine, with its established ability to inhibit cholinesterases, serves as an excellent starting point for the rational design of novel MTDLs. nih.govtandfonline.com The modification of the tacrine scaffold, including the amino group, has been shown to reduce the hepatotoxicity associated with the parent compound. nih.govtandfonline.com

Future research should focus on the strategic design and synthesis of new tacrine-based hybrids. By combining the pharmacophore of this compound with other neuroprotective moieties, it may be possible to create compounds with enhanced efficacy and a more favorable safety profile. For instance, incorporating fragments with known antioxidant, anti-inflammatory, or anti-amyloid aggregation properties could lead to synergistic therapeutic effects. nih.gov Structure-activity relationship (SAR) studies will be instrumental in guiding these design efforts, helping to identify the key structural features that govern target binding and activity. researchgate.netnih.govnih.gov

| Hybrid Strategy | Rationale | Example from Tacrine Derivatives |

|---|---|---|

| Tacrine-Ferulic Acid Hybrids | Combine cholinesterase inhibition with antioxidant and anti-inflammatory properties of ferulic acid. researchgate.net | Demonstrated improved pharmacological profiles. researchgate.net |

| Tacrine-Coumarin Hybrids | Coumarin scaffold offers potential for BACE-1 inhibition and antioxidant effects. brieflands.com | Designed as dual inhibitors of AChE and BACE-1. brieflands.com |

| Tacrine-Melatonin Hybrids | Melatonin possesses antioxidant and neuroprotective properties. | Showed potent cholinesterase inhibition with BuChE selectivity. nih.gov |

| Tacrine Homodimers and Heterodimers | Can enhance binding affinity to cholinesterases and inhibit Aβ aggregation. nih.govnih.gov | Bis-(7)-tacrine exhibited significantly higher inhibitory potency than tacrine. nih.gov |

Advancements in In Vitro and Ex Vivo Modeling for Deeper Mechanistic Insights

To fully understand the mechanisms of action of this compound and its novel derivatives, it is essential to move beyond simple enzyme assays and utilize more sophisticated in vitro and ex vivo models. mdpi.comresearchgate.net These models can provide a more accurate representation of the complex cellular environment of the brain. life-science-alliance.org

The development of advanced in vitro models, such as 3D cell cultures, organoids, and co-culture systems, offers a more physiologically relevant platform for studying neurodegenerative processes. mdpi.com These models can better mimic the cellular interactions and microenvironment of the brain, allowing for a more nuanced investigation of drug effects. life-science-alliance.org Human induced pluripotent stem cells (hiPSCs) can be differentiated into various brain cell types, providing a powerful tool for creating patient-specific disease models. axolbio.comijpsjournal.com

Ex vivo models, which utilize tissue preparations from animal models, bridge the gap between in vitro and in vivo studies. frontiersin.orgnih.gov These models allow for the investigation of drug effects in a more intact biological system while still offering a high degree of experimental control. frontiersin.org For instance, ex vivo brain slice preparations can be used to study the effects of this compound on synaptic plasticity and neuronal excitability.

Integration of Systems Biology and Omics Approaches in Metabolite Research

The advent of systems biology and "omics" technologies provides an unprecedented opportunity to gain a holistic understanding of the biological effects of this compound. frontiersin.org These approaches allow for the simultaneous measurement of thousands of molecular components, providing a comprehensive snapshot of the cellular state.

Metabolomics, the large-scale study of small molecules, can be used to map the metabolic pathways affected by this compound and its derivatives. This can help to identify novel targets and biomarkers of drug efficacy. Proteomics, the study of the entire protein complement of a cell, can reveal changes in protein expression and post-translational modifications in response to drug treatment. Transcriptomics, the analysis of all RNA molecules, can provide insights into the gene regulatory networks that are modulated by the compound.

By integrating data from these different omics platforms, researchers can construct detailed models of the molecular mechanisms underlying the therapeutic effects of this compound. This systems-level understanding will be invaluable for optimizing drug design, identifying patient populations who are most likely to respond to treatment, and developing personalized therapeutic strategies for neurodegenerative diseases.

Q & A

Q. How should researchers disclose methodological limitations in studies investigating this compound’s cognitive effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.